molecular formula C13H13NO B038172 3-Aminomethyl-4-hydroxybiphenyl CAS No. 123774-74-3

3-Aminomethyl-4-hydroxybiphenyl

Cat. No.: B038172
CAS No.: 123774-74-3
M. Wt: 199.25 g/mol
InChI Key: YXUWHBIKMQIEJR-UHFFFAOYSA-N
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Description

3-Aminomethyl-4-hydroxybiphenyl is a biphenyl derivative featuring an aminomethyl (-CH2NH2) group at the 3-position and a hydroxyl (-OH) group at the 4-position of one phenyl ring. These analogs are often utilized in pharmaceutical intermediates, agrochemicals, or isotopic labeling studies.

Properties

CAS No.

123774-74-3

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

2-(aminomethyl)-4-phenylphenol

InChI

InChI=1S/C13H13NO/c14-9-12-8-11(6-7-13(12)15)10-4-2-1-3-5-10/h1-8,15H,9,14H2

InChI Key

YXUWHBIKMQIEJR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)O)CN

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)O)CN

Other CAS No.

123774-74-3

Synonyms

3-aminomethyl-4-hydroxybiphenyl
4-hydroxy-3-aminomethyldiphenyl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between 3-Aminomethyl-4-hydroxybiphenyl and related compounds:

Compound Name CAS Number Key Substituents Applications/Properties
This compound Not explicitly listed -OH (4-position), -CH2NH2 (3-position) Hypothesized use in drug synthesis
4-Hydroxy-3'-methyl-[1,1'-biphenyl]-3-carboxylic acid 400747-48-0 -OH (4), -CH3 (3'), -COOH (3) High acidity due to carboxylic acid; used in organic synthesis
3-Hydroxy-3'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylic acid 1261901-76-1 -OH (3), -CH2OH (3'), -COOH (4) Enhanced hydrophilicity; potential for polymer precursors
3-Methyl-4-(2',3',4',5',6'-2H5)biphenylamine 1020718-97-1 -NH2 (4), -CD3 (3) + deuterated ring Isotopic labeling for metabolic studies
4-(4-Methylphenyl)phenylmethylamine hydrochloride 5477AH (synonym) -CH2NH2 (4), -CH3 (4') + HCl salt Intermediate in bioactive molecule synthesis

Physicochemical and Reactivity Insights

  • Acidity/Basicity: The presence of -COOH in 4-Hydroxy-3'-methyl-[1,1'-biphenyl]-3-carboxylic acid (pKa ~4-5) makes it significantly more acidic than this compound, which likely has a phenolic -OH (pKa ~10) and a weakly basic aminomethyl group (pKa ~9-10) .
  • Solubility : Hydroxyl and carboxylic acid groups enhance water solubility, as seen in 1261901-76-1, whereas methyl and deuterated substituents (e.g., 1020718-97-1) increase lipophilicity, favoring organic solvent compatibility .

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